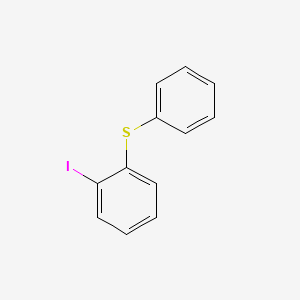

(2-Iodophenyl)(phenyl)sulfane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9IS |

|---|---|

Molecular Weight |

312.17 g/mol |

IUPAC Name |

1-iodo-2-phenylsulfanylbenzene |

InChI |

InChI=1S/C12H9IS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H |

InChI Key |

XFEBWRWHFLDLIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodophenyl Phenyl Sulfane

Direct Thioetherification Approaches

Direct thioetherification involves the reaction between an aryl halide, such as 1,2-diiodobenzene or 2-iodoaniline derivatives, and a sulfur source, typically thiophenol or its corresponding thiolate.

The formation of diaryl sulfides has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions. Palladium, copper, and nickel complexes have all been successfully employed to facilitate the synthesis of C-S bonds, offering distinct advantages in terms of reactivity, cost, and substrate scope.

Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig aminations for C-N bonds, have been adapted for C-S bond formation. These reactions typically involve the coupling of an aryl halide (like 1,2-diiodobenzene) with a thiol (thiophenol). The catalytic cycle involves a Pd(0) species, which undergoes oxidative addition into the aryl-iodine bond. Subsequent reaction with the thiolate and reductive elimination yields the desired diaryl sulfide (B99878) and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligands is crucial for the efficiency of the reaction. While specific examples for (2-Iodophenyl)(phenyl)sulfane are not extensively detailed, general protocols for palladium-catalyzed carbonylation of iodobenzene and thiophenol to form thioesters demonstrate the feasibility of activating the C-I bond with palladium in the presence of a thiol. rsc.org

Table 1: Representative Conditions for Palladium-Catalyzed C-S Coupling

| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Thiophenol | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 80-120 | Good-Excellent |

| 1,2-Diiodobenzene | Thiophenol | Pd(PPh₃)₄ | NaOtBu | Dioxane | 100 | Moderate-Good |

Note: Data is generalized from standard Buchwald-Hartwig C-S coupling protocols. Yields are estimates and highly dependent on the specific ligand and reaction conditions.

Copper-catalyzed Ullmann-type reactions are a classical and cost-effective method for forming C-S bonds. This approach has seen significant refinement, with modern protocols often proceeding under milder conditions and without the need for expensive ligands. The reaction between an aryl iodide and a thiol is effectively catalyzed by simple copper(I) salts, such as copper(I) iodide (CuI). uu.nlorganic-chemistry.org The reaction is typically performed in a polar aprotic solvent like N-methylpyrrolidinone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMAc) in the presence of a base like potassium carbonate (K₂CO₃). uu.nl Studies have shown that these reactions can proceed efficiently even in the absence of a supporting ligand, making the procedure simpler and more economical. uu.nlorganic-chemistry.org The mechanism is thought to involve the formation of a copper(I) thiolate intermediate, which then reacts with the aryl iodide.

Table 2: Ligand-Free Copper-Catalyzed Synthesis of Diaryl Thioethers uu.nl

| Aryl Halide | Thiol | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | Thiophenol | CuI (2.5 mol%) | K₂CO₃ | NMP | 100 | 16 | >98 |

| Iodobenzene | Thiophenol | CuI (2.5 mol%) | K₂CO₃ | DMF | 100 | 16 | >98 |

| Iodobenzene | Thiophenol | CuI (2.5 mol%) | NEt₃ | NMP | 100 | 16 | 95 |

| Iodobenzene | Thiophenol | CuI (2.5 mol%) | Cs₂CO₃ | NMP | 100 | 16 | >98 |

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for C-S cross-coupling reactions. These systems can effectively couple aryl halides with thiols. Nickel-catalyzed reactions can proceed via mechanisms similar to palladium, involving Ni(0)/Ni(II) catalytic cycles. They are particularly useful for coupling sterically hindered substrates. chemrxiv.org While specific protocols for the synthesis of this compound are not prominently featured in the literature, general methods for nickel-catalyzed C-S coupling of aryl iodides with thiols are well-established and applicable. organic-chemistry.orgdntb.gov.ua These reactions often employ a nickel(II) precatalyst with a reducing agent or a Ni(0) source, along with a suitable ligand.

Table 3: General Conditions for Nickel-Catalyzed C-S Coupling

| Aryl Halide | Thiol Source | Catalyst System | Additive/Reductant | Solvent | Temperature (°C) |

| Aryl Iodide | Thiophenol | NiCl₂(dppp) | Zn | DMF | 80-110 |

| Aryl Iodide | Thiophenol | Ni(cod)₂ / Ligand | - | Dioxane | 25-100 |

Note: This table represents typical conditions for nickel-catalyzed C-S coupling reactions.

The formation of diaryl sulfides can, in principle, be achieved through a non-catalytic nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the direct attack of a nucleophile (e.g., thiophenolate) on an activated aryl halide, displacing the halide leaving group. However, for an SNAr reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. nih.gov In the case of synthesizing this compound from a precursor like 1,2-diiodobenzene, the substrate lacks this necessary electronic activation. Consequently, forcing such a reaction to occur would require harsh conditions, such as very high temperatures and pressures, and would likely result in low yields and poor selectivity. Therefore, SNAr is generally not a practical or efficient method for the synthesis of this specific compound.

An alternative strategy to direct coupling is the functionalization of a precursor molecule that already contains a portion of the target structure. A highly plausible route for the synthesis of this compound is through the Sandmeyer reaction, starting from 2-(phenylthio)aniline.

This multi-step process involves:

Synthesis of the Precursor: The starting material, 2-(phenylthio)aniline, can be synthesized via the C-S coupling of 2-aminothiophenol with iodobenzene or from 2-nitrohalobenzene and thiophenol followed by reduction of the nitro group.

Diazotization: The amino group of 2-(phenylthio)aniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄ or HCl) at low temperatures (0–5 °C).

Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to replace the diazonium group with iodine, yielding the final product, this compound.

This classical transformation is a robust method for introducing an iodine atom onto an aromatic ring and avoids the direct C-I/C-S coupling step. A similar reaction sequence has been successfully applied in the synthesis of the structurally related compound (2,4-dimethylphenyl)(2-iodophenyl)sulfane.

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

Mechanistic Elucidation of this compound Synthesis Pathways

The synthesis of this compound, typically from precursors like 1,2-diiodobenzene and thiophenol or their derivatives, can proceed through several mechanistic pathways. The specific pathway is often dictated by the choice of catalyst, reagents, and reaction conditions. Understanding these mechanisms is crucial for optimizing reaction efficiency, selectivity, and scope.

Investigation of Catalytic Cycles in C-S Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for constructing the C–S bond in diaryl thioethers. nih.gov Catalysts based on palladium, copper, and nickel are commonly employed, each operating through a distinct catalytic cycle. acsgcipr.orgresearchgate.net

The generalized cycle for a palladium- or nickel-catalyzed coupling of an aryl iodide (Ar-I) with a thiol (R-SH) typically involves three key steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the aryl-iodide bond of a substrate like 1,2-diiodobenzene, forming a high-valent metal-aryl-iodide complex.

Ligand Exchange/Transmetalation : The thiol, often deprotonated by a base to form a more nucleophilic thiolate (RS⁻), coordinates to the metal center, displacing the iodide ligand.

Reductive Elimination : The aryl and thiolate ligands couple and are eliminated from the metal center, forming the desired diaryl thioether product, this compound, and regenerating the low-valent catalyst which re-enters the cycle. nih.gov

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, follow a similar pattern but can involve different oxidation states and intermediates. A proposed mechanism for a CuI-catalyzed reaction between an aryl iodide and a sulfur source involves the oxidative addition of Cu(I) to the aryl iodide, followed by ligand exchange with a thiolate and subsequent reductive elimination. acs.org Cobalt-catalyzed processes are also known, which are thought to proceed through a Co(I)/Co(III) catalytic cycle. nih.gov

Table 1: Comparison of Metal-Catalyzed C-S Coupling Systems

| Catalyst System | Typical Precursors | Base | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|---|

| Palladium-based (e.g., Pd(dba)₂, Xantphos) | Aryl Iodides, Thiols | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | High efficiency, broad scope, but catalyst is expensive. acsgcipr.org |

| Copper-based (e.g., CuI) | Aryl Iodides, Thiols/Sulfur Powder | K₂CO₃, NEt₃ | DMF, NMP | 90-140 | Low cost, good for Ullmann-type couplings, often ligand-free. nih.govacs.org |

| Nickel-based (e.g., NiCl₂(dppf)) | Aryl Iodides/Mesylates, Thiols | NaOtBu | Dioxane, Toluene | 80-130 | Cheaper than palladium, effective for less reactive electrophiles. nih.gov |

| Cobalt-based (e.g., CoBr₂, Xantphos) | Aryl Iodides/Bromides, Thiols | K₃PO₄, Zn (reductant) | Acetonitrile | 80 | Utilizes a more earth-abundant metal. nih.gov |

Radical Pathways in Thioether Synthesis

Alternative to metal-catalyzed cycles, radical pathways offer a different approach to C–S bond formation. These reactions can be initiated by light (photoredox catalysis) or chemical radical initiators. One plausible pathway involves the generation of an aryl radical from 2-iodobenzene or a related precursor. This highly reactive intermediate can then be trapped by a sulfur nucleophile, such as thiophenol or a thiolate, to form the product.

Recent studies in dual catalysis have shown that a photosensitizer, upon absorbing light, can facilitate the reduction of a nickel catalyst, which then engages in a C-S coupling cycle that involves radical intermediates. researchgate.netmdpi.com The mechanism for a light-driven C-S cross-coupling reaction can involve the excited photosensitizer reducing a Ni(II) species to Ni(I). This Ni(I) complex can react with a thiyl radical (generated from a thiol) to form a Ni(II)-thiolate complex, which is then further reduced to a Ni(I)-thiolate. This species undergoes oxidative addition with the aryl iodide, followed by reductive elimination to yield the thioether product. researchgate.net

Another radical pathway is the single electron transfer (SET) mechanism. An excited state photocatalyst can reduce an aryl iodide, leading to its fragmentation into an aryl radical and an iodide ion. acs.org This aryl radical can then react with a disulfide or thiol to propagate the chain and form the thioether.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile directly replaces a leaving group on an aromatic ring. The synthesis of this compound via this route would involve the attack of a phenylthiolate nucleophile on an activated benzene (B151609) ring bearing a suitable leaving group. wikipedia.org

The classical SNAr mechanism is a two-step addition-elimination process. chemistrysteps.com

Addition : The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination : The leaving group departs, restoring the aromaticity of the ring and forming the final product.

For this mechanism to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. masterorganicchemistry.comlibretexts.org The benzene ring of 1,2-diiodobenzene is not sufficiently electron-deficient to readily undergo this type of reaction with phenylthiolate under standard conditions. acsgcipr.org

An alternative SNAr pathway is the elimination-addition, or benzyne (B1209423) mechanism . This occurs under forcing conditions, typically with a very strong base like sodium amide (NaNH₂). chemistrysteps.com The base first deprotonates the aromatic ring at a position ortho to a halide leaving group, which is then eliminated to form a highly reactive benzyne intermediate. The nucleophile then attacks either carbon of the triple bond, followed by protonation, to yield the substitution product. While possible, this method often leads to mixtures of regioisomers if the aryl halide is substituted. chemistrysteps.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves developing solvent-free procedures and utilizing more sustainable catalytic systems.

Solvent-Free Synthesis Strategies

The elimination of volatile organic solvents is a primary goal of green chemistry, as they contribute to environmental pollution and pose safety risks. Research into solvent-free C-S coupling reactions is an active area. One approach involves using solid-supported reagents, such as potassium fluoride on alumina, which can act as a base in solid-state reactions, with products recovered by simple filtration. researchgate.net Another strategy is to perform reactions "neat" or to use one of the reactants as the solvent if it is a liquid.

Ionic liquids have also been explored as green reaction media. nih.gov They are non-volatile, thermally stable, and can in some cases act as both the solvent and the catalyst, simplifying the reaction setup and workup. While direct examples for this compound are not prominent, the principles have been successfully applied to the synthesis of other diaryl thioethers.

Utilization of Sustainable Catalytic Systems

Sustainability in catalysis focuses on replacing rare and expensive precious metals with earth-abundant, less toxic alternatives and developing recyclable catalytic systems.

Earth-Abundant Metal Catalysts : There is a significant drive to replace palladium catalysts with systems based on more abundant and cheaper metals like copper, nickel, and iron. acsgcipr.orgresearchgate.net These metals have shown increasing efficacy in catalyzing C-S cross-coupling reactions, offering a more sustainable and economical route to diaryl thioethers. nih.gov

Odorless Thiol Surrogates : The use of thiols is often problematic due to their foul odor and susceptibility to oxidation. Green methodologies increasingly employ odorless and stable thiol surrogates. mdpi.com Examples include xanthates, potassium thiocyanate, and sulfonyl hydrazides, which can generate the necessary sulfur nucleophile in situ, thereby avoiding the handling of volatile thiols. organic-chemistry.orgdntb.gov.ua

Photocatalysis : Light-driven reactions represent a sustainable approach, as photons are a cheap and non-polluting reagent. The use of visible light in conjunction with photocatalysts to drive C-S coupling reactions at ambient temperatures aligns well with green chemistry principles by reducing energy consumption compared to thermally driven methods. researchgate.netorganic-chemistry.org

Table 2: Examples of Sustainable Approaches in Thioether Synthesis

| Green Strategy | Catalyst/Reagent | Benefit |

|---|---|---|

| Use of Earth-Abundant Metals | Copper(I) Iodide (CuI) | Low cost, low toxicity compared to Pd. organic-chemistry.org |

| Nickel Chloride (NiCl₂) | More abundant and cheaper than Pd. researchgate.net | |

| Use of Thiol Surrogates | Potassium Xanthate (ROCS₂K) | Odorless, stable, and low-cost sulfur source. mdpi.com |

| Sulfonyl Hydrazides | Stable, easy-to-handle solids that serve as thiol substitutes. organic-chemistry.org | |

| Photocatalysis | Rose Bengal / Visible Light | Metal-free conditions, uses light as an energy source. organic-chemistry.org |

| Iridium/Nickel Dual Catalysis | High efficiency under mild, light-driven conditions. researchgate.net | |

| Solvent-Free Conditions | KF/Alumina | Eliminates volatile organic solvents, simplifies product isolation. researchgate.net |

Reactivity and Transformation of 2 Iodophenyl Phenyl Sulfane

Reactions at the Aryl Iodide Moiety

The C-I bond in (2-Iodophenyl)(phenyl)sulfane is significantly more reactive than a corresponding C-Br or C-Cl bond in analogous cross-coupling reactions. This heightened reactivity allows for transformations to occur under milder conditions and makes it an ideal substrate for a variety of synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing C-C bonds. The aryl iodide in this compound is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid. mdpi.commdpi.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. For this compound, this reaction would yield various substituted 2-(phenylthio)biphenyl derivatives. The catalytic cycle generally involves the oxidative addition of the C-I bond to a Palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to afford the product and regenerate the catalyst. researchgate.net

Commonly employed catalysts include tetrakis(triphenylphosphine)palladium(0) or a combination of a Palladium(II) source like palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step.

| Boronic Acid Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(Phenylthio)biphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 4'-Methoxy-2-(phenylthio)biphenyl |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Phenyl(2-(thiophen-2-yl)phenyl)sulfane |

| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Phenyl(4'-vinyl-[1,1'-biphenyl]-2-yl)sulfane |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically co-catalyzed by palladium and copper(I) salts. libretexts.orgyoutube.com The aryl iodide of this compound is an ideal substrate for this transformation, leading to the synthesis of 1-alkynyl-2-(phenylthio)benzene derivatives, which are valuable intermediates for more complex molecules. The mechanism involves a palladium cycle similar to other cross-couplings and a separate copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. youtube.comnih.gov

| Terminal Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | THF | Phenyl(2-(phenylethynyl)phenyl)sulfane |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | (2-(Hex-1-yn-1-yl)phenyl)(phenyl)sulfane |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) | DMF | Phenyl(2-((trimethylsilyl)ethynyl)phenyl)sulfane |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Piperidine | Acetonitrile | 3-(2-(Phenylthio)phenyl)prop-2-yn-1-ol |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, where a C-H bond on the alkene is replaced by the aryl group. organic-chemistry.orgnih.gov The reaction typically proceeds with high trans selectivity. When applied to this compound, the Heck reaction provides a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives bearing a phenylthio substituent. The process involves oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product. nih.gov

| Alkene Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Triethylamine (Et₃N) | DMF | (E)-Phenyl(2-styrylphenyl)sulfane |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | (E)-Butyl 3-(2-(phenylthio)phenyl)acrylate |

| Acrylonitrile | PdCl₂ | NaOAc | DMA | (E)-3-(2-(Phenylthio)phenyl)acrylonitrile |

The Kumada and Negishi couplings are powerful C-C bond-forming reactions that utilize highly reactive organometallic reagents.

The Kumada coupling employs organomagnesium reagents (Grignard reagents) and is typically catalyzed by nickel or palladium complexes. It is highly effective but can be limited by the functional group incompatibility of the strong Grignard nucleophile.

The Negishi coupling utilizes organozinc reagents, which are generally prepared from the corresponding organolithium or Grignard reagents. wikipedia.orgorganic-chemistry.org This method is known for its exceptional functional group tolerance and high reactivity, allowing for couplings that may be difficult with other methods. wikipedia.orgnih.gov The reaction of this compound with an organozinc compound under palladium catalysis would proceed efficiently to generate the coupled product. nih.gov

| Reaction Type | Organometallic Reagent | Catalyst | Solvent | Expected Product |

|---|---|---|---|---|

| Kumada | Methylmagnesium bromide | PdCl₂(dppf) | THF | (2-Tolyl)(phenyl)sulfane |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-(Phenylthio)biphenyl |

| Negishi | Allylzinc bromide | Pd₂(dba)₃ / XPhos | Dioxane | (2-Allylphenyl)(phenyl)sulfane |

Beyond C-C bonds, the aryl iodide moiety is readily converted to form C-N and C-O bonds, providing access to important classes of compounds like aromatic amines and ethers.

The Buchwald-Hartwig amination is the premier method for forming C-N bonds via palladium catalysis. wikipedia.orglibretexts.org It involves coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a specialized bulky phosphine ligand, and a strong base. organic-chemistry.orgyoutube.com The high reactivity of the C-I bond in this compound makes it an excellent substrate for these aminations.

For C-O bond formation, the classic Ullmann condensation uses a copper catalyst, often at high temperatures, to couple an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.orgmdpi.com More modern variations, including palladium-catalyzed Buchwald-Hartwig-type etherifications, can achieve the same transformation under significantly milder conditions. These methods would convert this compound into its corresponding aryl ether derivatives.

| Bond Type | Coupling Partner | Reaction Name | Catalyst System | Base | Expected Product |

|---|---|---|---|---|---|

| C-N | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | N-Phenyl-2-(phenylthio)aniline |

| C-N | Morpholine | Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 4-(2-(Phenylthio)phenyl)morpholine |

| C-O | Phenol | Ullmann Condensation | CuI / Phenanthroline | K₂CO₃ | (2-Phenoxyphenyl)(phenyl)sulfane |

| C-O | Methanol | Buchwald-Hartwig Etherification | Pd(OAc)₂ / BrettPhos | K₃PO₄ | (2-Methoxyphenyl)(phenyl)sulfane |

Cross-Coupling Reactions of the Aryl Iodide for C-C Bond Formation

Reactions Involving the Thioether Linkage

The thioether (sulfane) linkage is a versatile functional group that can undergo several important transformations, including oxidation at the sulfur atom, cleavage of the carbon-sulfur bonds, and electrophilic attack on the sulfur.

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This is one of the most common transformations for sulfides. jsynthchem.com The oxidation state of the sulfur can be controlled by the choice of oxidant and the reaction conditions. youtube.com

Oxidation of the sulfane first yields (2-iodophenyl)(phenyl)sulfoxide. With a stronger oxidant or more forcing conditions, a second oxidation occurs to produce (2-iodophenyl)(phenyl)sulfone. youtube.com A wide array of oxidizing agents can accomplish this transformation. For example, hydrogen peroxide is a common and environmentally friendly oxidant used for this purpose. jsynthchem.comnih.gov Other reagents like nitric acid or organic peroxides are also effective. youtube.com The reaction generally proceeds in two distinct steps:

this compound → (2-Iodophenyl)(phenyl)sulfoxide

(2-Iodophenyl)(phenyl)sulfoxide → (2-Iodophenyl)(phenyl)sulfone

The table below summarizes common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.

| Oxidizing Agent | Typical Product | Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Control of stoichiometry and temperature determines product selectivity. Acetic acid is often used as a solvent/catalyst. | nih.gov |

| Periodic Acid (H₅IO₆) with FeCl₃ catalyst | Sulfoxide | Fast and highly selective for sulfoxides, often complete in minutes at room temperature. | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | ~1 equivalent yields the sulfoxide, while >2 equivalents yield the sulfone. | |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant that typically leads to the fully oxidized sulfone. | |

| Oxygen (O₂/Air) | Sulfoxide or Sulfone | Product selectivity can be controlled by reaction temperature and solvent choice. | acs.org |

Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone is a common objective in organic synthesis. nih.gov This control is crucial for selective derivatization. To favor the formation of (2-Iodophenyl)(phenyl)sulfoxide, several strategies can be employed:

Stoichiometric Control: Using approximately one equivalent of the oxidizing agent, such as m-CPBA or hydrogen peroxide.

Mild Reagents: Employing milder or more selective oxidizing systems. For instance, the combination of periodic acid (H₅IO₆) with a catalytic amount of iron(III) chloride (FeCl₃) has been shown to be a rapid and highly efficient method for the selective oxidation of sulfides to sulfoxides, with minimal sulfone formation. organic-chemistry.org

Temperature Control: Conducting the reaction at low temperatures can help to prevent the second oxidation step, which typically requires more energy.

Catalytic Systems: The use of specific catalysts, such as Mn₂ZnO₄ spinel nanoparticles with H₂O₂, can provide high selectivity for the sulfoxide product. jsynthchem.com

The carbon-sulfur bonds in diaryl sulfides are relatively strong; however, they can be cleaved under specific chemical conditions. acs.org

One of the most significant transformations for this compound involves an intramolecular reaction that leads to C-S bond cleavage and the formation of a new ring system. The ortho positioning of the iodine atom and the phenylsulfane group makes this substrate an ideal precursor for the synthesis of dibenzothiophene (B1670422) through palladium-catalyzed intramolecular cyclization. rsc.orgresearchgate.net In this reaction, a palladium catalyst facilitates the coupling of the two aryl rings by forming a new carbon-carbon bond and cleaving a carbon-sulfur bond, likely through a C-H activation or related pathway. Similar palladium-catalyzed cascade cyclizations are well-established for constructing fused heterocyclic systems from ortho-iodinated precursors. rsc.orgresearchgate.netnih.govnih.gov

The proposed transformation is as follows: this compound → Dibenzothiophene

This intramolecular cyclization represents a powerful method for building complex polycyclic aromatic sulfur heterocycles, which are important structural motifs. mdpi.com

Other methods for C-S bond cleavage include reductive cleavage, which can be accomplished using reducing agents like zinc in combination with a nickel catalyst. nih.gov This process can lead to the formation of biaryls through desulfurization.

The sulfur atom in the sulfane linkage possesses lone pairs of electrons, rendering it nucleophilic. It can, therefore, react with various electrophiles.

A primary example of this reactivity is the formation of sulfonium (B1226848) salts. umn.edu this compound can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a triaryl- or diarylalkylsulfonium salt. In this SN2 reaction, the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. youtube.com

This compound + R–X → [(2-Iodophenyl)(phenyl)(R)S]⁺X⁻ (where R–X is an alkylating agent)

These sulfonium salts are themselves useful synthetic intermediates, as the groups attached to the positively charged sulfur can be transferred to nucleophiles. nih.gov The synthesis of sulfonium salts can also be achieved by reacting sulfides with perfluoroalkanesulfonic anhydrides or via benzyne (B1209423) precursors. umn.edugoogle.com

Furthermore, the nucleophilic character of the sulfur atom is the basis for its oxidation, which can be viewed as a reaction with an electrophilic oxygen source. nih.gov Additionally, activated sulfoxides can serve as potent sulfur electrophiles in C-H thioarylation reactions, highlighting the versatile electrophilic and nucleophilic nature of the sulfur center in different oxidation states and chemical environments. rsc.org

Oxidation of the Sulfane Moiety

Transformations at the Phenyl Moieties (Excluding the Iodinated Ring)

The non-iodinated phenyl ring of this compound, referred to as the phenylsulfane ring, is susceptible to transformations typical of substituted benzene (B151609) derivatives. The phenylthio (-SPh) group attached to this ring influences its reactivity, primarily through its electronic effects.

The phenylthio group is known to be an ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the sulfur atom to donate its lone pair of electrons to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate with the positive charge at the ortho and para positions. However, the sulfur atom is also inductively withdrawing, which can deactivate the ring compared to strongly activating groups like methoxy.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from studies on diphenyl sulfide (B99878). For instance, the Friedel-Crafts acylation of diphenyl sulfide with various acylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride, would be expected to yield predominantly the para-substituted product, with a smaller amount of the ortho-isomer. wikipedia.orgorganic-chemistry.orgkhanacademy.org Steric hindrance from the bulky phenylthio group can further disfavor substitution at the ortho position.

Similarly, nitration of the phenylsulfane ring would likely proceed with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org The reaction is anticipated to yield a mixture of ortho- and para-nitro derivatives on the non-iodinated ring.

The general mechanism for electrophilic aromatic substitution on the phenylsulfane ring is as follows:

Generation of the electrophile (E⁺).

Attack of the π-electrons of the phenyl ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation of the arenium ion to restore aromaticity and yield the substituted product.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenylsulfane Ring of this compound

| Reaction Type | Reagents | Major Product (Predicted) | Minor Product (Predicted) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (4-Acylphenyl)(2-iodophenyl)sulfane | (2-Acylphenyl)(2-iodophenyl)sulfane |

| Nitration | HNO₃, H₂SO₄ | (4-Nitrophenyl)(2-iodophenyl)sulfane | (2-Nitrophenyl)(2-iodophenyl)sulfane |

| Halogenation | X₂, FeX₃ (X=Cl, Br) | (4-Halophenyl)(2-iodophenyl)sulfane | (2-Halophenyl)(2-iodophenyl)sulfane |

Note: The product distribution is an educated prediction based on the known directing effects of the phenylthio group and may vary depending on the specific reaction conditions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

The sulfur atom of the sulfide linkage in diphenyl sulfide derivatives can act as a DMG, although it is considered a relatively weak one. epa.gov The lithiation of diphenyl sulfide itself has been reported to yield a mixture of ortho- and meta-lithiated species, indicating that the directing effect of the sulfur atom is not highly specific. epa.gov The formation of the meta-product is attributed to the acidity of the meta-protons and the stability of the resulting carbanion.

For this compound, the application of directed ortho-metalation to the non-iodinated phenyl ring would likely face similar challenges. The reaction with a strong base like n-butyllithium in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA) would be the standard approach. However, a mixture of products resulting from deprotonation at the ortho and meta positions of the phenylsulfane ring can be expected.

Furthermore, the presence of the iodine atom on the other ring introduces a potential site for lithium-halogen exchange, which could compete with the desired ortho-metalation. Careful control of the reaction conditions, such as temperature and the choice of organolithium reagent, would be crucial to favor the desired transformation.

Table 2: Potential Products of Directed Ortho-Metalation on the Phenylsulfane Ring of this compound

| Reagent | Conditions | Expected Major Product after Quenching with E⁺ | Potential Side Products |

| n-BuLi/TMEDA | Low temperature | (2-E-phenyl)(2-iodophenyl)sulfane | (3-E-phenyl)(2-iodophenyl)sulfane, Phenyl(2-lithiatedphenyl)sulfane (from Li-I exchange) |

E⁺ represents a generic electrophile.

Photochemical and Electrochemical Transformations of this compound

The presence of both a carbon-iodine bond and a diaryl sulfide moiety makes this compound a candidate for interesting photochemical and electrochemical transformations.

Photochemical Transformations:

Aryl iodides are known to undergo homolytic cleavage of the carbon-iodine bond upon UV irradiation to form an aryl radical and an iodine radical. This reactivity can be exploited for various synthetic transformations. In the case of this compound, the photochemically generated 2-(phenylthio)phenyl radical could undergo intramolecular cyclization to form a dibenzothiophene derivative. This type of photochemical cyclization is well-documented for other 2-iodo diaryl compounds.

The general mechanism for such a photochemical cyclization would involve:

Homolytic cleavage of the C-I bond upon UV irradiation to form a 2-(phenylthio)phenyl radical.

Intramolecular radical attack on the adjacent phenyl ring.

Subsequent aromatization to yield the dibenzothiophene product.

Electrochemical Transformations:

The electrochemical behavior of this compound would be influenced by both the aryl iodide and the diaryl sulfide functionalities.

Oxidation: Diaryl sulfides can be electrochemically oxidized to the corresponding sulfoxides and sulfones. acs.org The oxidation typically occurs at the sulfur atom. Applying a controlled potential would allow for the selective formation of either the sulfoxide or the sulfone. The reaction is often carried out in an undivided cell with a platinum or carbon anode.

Reduction: The carbon-iodine bond is susceptible to electrochemical reduction. The reduction of aryl iodides typically proceeds via a two-electron process to cleave the C-I bond and form an aryl carbanion, which can then be protonated by the solvent or a proton source. This would lead to the formation of diphenyl sulfide. Alternatively, under certain conditions, the reduction can generate an aryl radical, which could then participate in other reactions.

Table 3: Summary of Potential Photochemical and Electrochemical Transformations of this compound

| Transformation | Conditions | Expected Product |

| Photochemical | UV irradiation | Dibenzothiophene |

| Electrochemical Oxidation | Anodic potential | (2-Iodophenyl)(phenyl)sulfoxide, (2-Iodophenyl)(phenyl)sulfone |

| Electrochemical Reduction | Cathodic potential | Diphenyl sulfide |

Coordination Chemistry and Metal Complexes of 2 Iodophenyl Phenyl Sulfane

(2-Iodophenyl)(phenyl)sulfane as a Ligand in Transition Metal Chemistry

This compound possesses two potential donor atoms for coordination to a metal center: the sulfur atom of the thioether group and the iodine atom. The sulfur atom, with its lone pairs of electrons, is a common donor site in coordination chemistry, typically acting as a soft ligand that forms stable complexes with soft transition metals such as palladium(II), platinum(II), and copper(I).

Monodentate Coordination through Sulfur

In a monodentate coordination mode, this compound would be expected to bind to a metal center solely through its sulfur atom. This type of coordination is common for simple thioether ligands. However, no specific examples or structural studies of this compound acting as a monodentate ligand have been found in the scientific literature.

Chelating Coordination involving the Iodine Atom and Sulfur

The presence of both a sulfur and an iodine atom in a sterically favorable ortho position on the phenyl ring suggests the potential for this compound to act as a bidentate chelating ligand. This would involve the simultaneous coordination of both the sulfur and the iodine atoms to the same metal center, forming a stable five-membered chelate ring. While the coordination of iodine to transition metals is less common than that of sulfur, it is known to occur, particularly with electron-rich metal centers. A search for analogous ligands with a thioether and an iodo group in a similar arrangement did not yield specific studies detailing this chelating behavior for this particular ligand.

Synthesis of Novel Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent. The resulting complex's structure and properties would depend on the metal, its oxidation state, the other ligands present, and the reaction conditions. Unfortunately, there are no published reports on the synthesis and characterization of any metal complexes of this compound.

Catalytic Applications of this compound-Metal Complexes

Metal complexes containing thioether ligands, particularly those of palladium and copper, are known to be active catalysts for a variety of organic transformations, including cross-coupling reactions. The presence of both a soft sulfur donor and a potentially coordinating iodine atom in this compound could lead to unique catalytic properties.

Applications in C-C, C-N, C-O Bond Forming Reactions

Hypothetically, metal complexes of this compound could be investigated as catalysts in fundamental bond-forming reactions. For example, palladium complexes are widely used in Suzuki, Heck, and Buchwald-Hartwig amination reactions for the formation of C-C and C-N bonds, respectively. Copper complexes are often employed in Ullmann-type couplings for C-O and C-N bond formation. However, no studies have been published that explore the use of this compound-metal complexes in these or any other catalytic reactions.

Role in Enantioselective Catalysis

For a ligand to be effective in enantioselective catalysis, it typically needs to be chiral. As this compound is an achiral molecule, its direct use in inducing enantioselectivity would not be possible. However, it could potentially be incorporated into a larger, chiral ligand framework. There is currently no research available on the application of this compound or its derivatives in the field of enantioselective catalysis.

Catalysis in Polymerization Reactions

While direct and extensive research on the specific catalytic applications of This compound in polymerization reactions is not widely documented, its chemical structure suggests significant potential in this field. The presence of both an aryl iodide and a thioether moiety allows for its consideration in several catalytic pathways for polymer synthesis. The reactivity of the carbon-iodine bond, particularly in the presence of transition metals like palladium, and the coordinating ability of the sulfur atom are key features that can be exploited in polymerization catalysis.

The potential catalytic roles of This compound and its metal complexes can be primarily inferred from research on related compounds and catalytic systems. These include its use as a precursor for catalysts in polycondensation reactions and its potential as a ligand in coordination polymerization.

One of the most relevant areas where This compound could be applied is in the synthesis of sulfur-containing polymers. These polymers are known for a range of valuable properties, including high refractive indices, thermal stability, and coordination capabilities with metal ions. The development of new synthetic methods for these materials is an active area of research.

A significant potential application lies in palladium-catalyzed polycondensation reactions for the synthesis of poly(arylene sulfide)s. In such reactions, a diiodo- or dibromo-aryl compound is typically reacted with a sulfur source. While This compound is a mono-iodo compound, it could be used in chain-capping or to introduce specific end-groups to the polymer. More complex analogues, bearing two reactive sites, could act as monomers in such polymerizations.

For instance, palladium-catalyzed C-S cross-coupling reactions are a powerful tool for forming poly(phenylene sulfide) derivatives. Research has shown that dibromoarenes can undergo polycondensation with a hydrogen sulfide (B99878) surrogate in the presence of a palladium catalyst to yield poly(aryl sulfide)s. A hypothetical co-polymerization involving a diiodo-aryl monomer and a limited amount of This compound could be envisioned to control the molecular weight of the resulting polymer.

The following table illustrates typical results from a palladium-catalyzed polycondensation for the synthesis of poly(phenylene sulfide), which demonstrates the type of polymerization where a molecule like This compound could potentially be involved as a chain-terminating agent.

| Catalyst System | Monomers | Polymer | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| Pd(dba)2 / DPEPhos | 1,4-Diiodobenzene, Sodium Sulfide | Poly(p-phenylene sulfide) | 8,500 | 2.1 |

| Pd(OAc)2 / Xantphos | 1,3-Dibromobenzene, 1,4-Benzenedithiol | Poly(m-phenylene sulfide) | 12,300 | 1.8 |

| [Pd(IPr*OMe)(cin)(Cl)] | 4,4'-Diiodobiphenyl, Sodium Sulfide | Poly(biphenylene sulfide) | 9,800 | 2.3 |

Furthermore, metal complexes of ligands containing thioether functionalities have been explored as catalysts in ring-opening polymerization (ROP). For example, Group 4 metal complexes bearing thioether-phenolate ligands have been shown to be active catalysts for the ROP of cyclic esters like lactide and ε-caprolactone. While This compound itself is not a chelating ligand, its coordination to a metal center could influence the catalytic activity in a similar fashion.

A hypothetical scenario could involve the synthesis of a titanium or zirconium complex where This compound acts as a ligand. The electronic properties imparted by the iodophenyl and phenyl groups could modulate the Lewis acidity of the metal center, thereby affecting the rate and control of the polymerization.

Below is a data table summarizing the performance of a representative Group 4 metal complex with thioether-containing ligands in the ring-opening polymerization of rac-lactide. This provides context for the potential catalytic activity of analogous complexes that could be formed with This compound .

| Catalyst | Monomer | Polymer | Conversion (%) | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| (t-BuOS)2Ti(O-i-Pr)2 | rac-Lactide | Polylactic acid (PLA) | 95 | 18,500 | 1.25 |

| (t-BuOS)2Zr(O-t-Bu)2 | rac-Lactide | Polylactic acid (PLA) | 98 | 21,000 | 1.18 |

| (CumOS)2Zr(O-t-Bu)2 | ε-Caprolactone | Polycaprolactone (PCL) | 99 | 25,400 | 1.15 |

Data is illustrative of the performance of related catalyst systems.

Theoretical and Computational Studies on 2 Iodophenyl Phenyl Sulfane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a cornerstone of modern computational chemistry, enabling the calculation of electronic properties. For (2-Iodophenyl)(phenyl)sulfane, such studies would be invaluable but are currently absent from the literature.

Frontier Molecular Orbital Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energies and spatial distributions of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. Without specific DFT calculations for this compound, no data on its HOMO-LUMO gap or orbital localizations can be provided.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound would reveal its polarity and reactive sites. Electrostatic potential maps visualize the regions of positive and negative charge, highlighting areas susceptible to intermolecular interactions. This specific data is not available in the current body of scientific literature.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways involving this compound, for instance in cross-coupling reactions, would require intensive calculations to identify intermediates and transition states. Characterizing the energetics of these states is fundamental to understanding reaction mechanisms and kinetics. Such detailed mechanistic studies for this specific molecule have not been published.

Quantum Chemical Studies of Bonding in this compound

A deeper quantum chemical analysis could provide insights into the nature of the carbon-sulfur and carbon-iodine bonds. Understanding the bonding characteristics is essential for explaining the molecule's stability and reactivity. However, specific studies detailing the bonding in this compound are not found in the literature.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are determined by the rotation around its chemical bonds. Molecular dynamics simulations could explore the potential energy surface and identify the most stable conformations of the molecule. This type of conformational analysis for this compound has not been documented.

Predictive Modeling of Reaction Outcomes and Selectivity

While predictive models exist for broader classes of aryl halides and sulfides, specific models tailored to the reaction outcomes and selectivity of this compound are not available. Developing such models would require a substantial amount of dedicated experimental and computational data that is currently lacking.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Iodophenyl Phenyl Sulfane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (2-Iodophenyl)(phenyl)sulfane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for assigning all proton and carbon signals and confirming the substitution pattern of the aromatic rings.

The ¹H and ¹³C NMR spectra of this compound are predicted based on the principle of substituent additivity, using benzene (B151609) (δ ¹H ≈ 7.34 ppm; δ ¹³C = 128.5 ppm) as a base. The iodine atom and the phenylthio group (-SPh) exert distinct electronic effects that influence the chemical shifts of the aromatic protons and carbons. The iodine atom causes a significant downfield shift for the carbon it is attached to (the ipso-carbon) due to the "heavy atom effect," while also influencing the ortho, meta, and para positions. researchgate.netnih.gov The phenylthio group generally acts as a weak electron-donating group.

The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 6.8-8.0 ppm). The protons on the iodinated ring (H-3, H-4, H-5, H-6) and the protons on the unsubstituted phenyl ring (H-2'/6', H-3'/5', H-4') will have distinct chemical shifts and coupling patterns.

The ¹³C NMR spectrum will display signals for all 12 carbon atoms. The most downfield signal after the sulfide-bearing carbons is expected to be C-1, with the C-2 signal being significantly shielded due to the heavy iodine atom. rsc.org The chemical shifts for the unsubstituted phenyl ring will be similar to those of diphenyl sulfide (B99878). cdnsciencepub.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimated based on substituent effects in related compounds like iodobenzene and thioanisole. chemicalbook.comchemicalbook.comucf.edu

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | - | ~139.5 |

| C-2 | - | ~95.0 |

| C-3 | ~7.95 (dd) | ~140.2 |

| C-4 | ~7.05 (td) | ~129.0 |

| C-5 | ~7.40 (td) | ~129.8 |

| C-6 | ~6.85 (dd) | ~125.5 |

| C-1' | - | ~135.0 |

| C-2'/6' | ~7.45 (d) | ~132.0 |

| C-3'/5' | ~7.35 (t) | ~129.5 |

| C-4' | ~7.25 (t) | ~128.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the predicted signals and confirming the molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show distinct correlation patterns for each aromatic ring. For the iodinated ring, H-6 would show a correlation to H-5; H-5 would correlate with H-4 and H-6; H-4 with H-3 and H-5; and H-3 with H-4. Similarly, on the other ring, H-2'/6' would correlate with H-3'/5', and H-3'/5' with H-4'. The absence of correlations between the two sets of protons confirms they belong to separate spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH). emerypharma.com Each proton signal in the ¹H NMR spectrum will show a correlation to a specific carbon signal in the ¹³C NMR spectrum, allowing for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com This is the key experiment to connect the different fragments of the molecule. Crucially, protons on one ring will show correlations to carbons on the other ring through the sulfur atom. For instance, protons H-6 and H-2'/6' would be expected to show a three-bond correlation to carbons C-1' and C-1, respectively. These correlations provide unequivocal evidence for the C-S-C linkage between the two aromatic rings.

Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei (Proton → Atom) | Significance |

| COSY | H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 | Confirms connectivity within the iodinated ring |

| COSY | H-2'/6' ↔ H-3'/5'; H-3'/5' ↔ H-4' | Confirms connectivity within the phenyl ring |

| HSQC | H-3 ↔ C-3; H-4 ↔ C-4; etc. | Assigns all protonated carbons |

| HMBC | H-6 → C-1, C-2, C-4 | Confirms assignments and connectivity on the iodinated ring |

| HMBC | H-2'/6' → C-1, C-4' | Confirms connectivity and links the phenyl ring to sulfur |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound, and its fragmentation patterns offer further structural proof.

HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the calculation of its elemental formula. mdpi.com For this compound, the molecular formula is C₁₂H₉IS.

Calculated Exact Mass for this compound

| Formula | Isotopes | Calculated Exact Mass [M]⁺ |

| C₁₂H₉IS | ¹²C, ¹H, ¹²⁷I, ³²S | 311.9521 |

The observation of a molecular ion peak at m/z 311.9521 in an HRMS spectrum would confirm the elemental composition of C₁₂H₉IS, providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. researchgate.net The weakest bonds in this compound are the C–I and C–S bonds. docbrown.info

Key fragmentation pathways would include:

Loss of Iodine: Cleavage of the C-I bond, the weakest bond in the molecule, would result in the loss of an iodine radical (·I) to form a phenyl(phenylthio) cation at m/z 185. docbrown.info

C-S Bond Cleavage: Fragmentation can occur at the C-S bonds, leading to the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77 or an iodophenyl cation ([C₆H₄I]⁺) at m/z 203. nih.gov

Loss of Sulfur: Elimination of the sulfur atom could lead to the formation of an iodobiphenyl radical cation ([C₁₂H₉I]⁺˙) at m/z 279.

Predicted Key Fragments in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Proposed Loss from Parent Ion |

| 185 | [C₁₂H₉S]⁺ | Phenyl(phenylthio) cation | ·I |

| 203 | [C₆H₄I]⁺ | Iodophenyl cation | ·SC₆H₅ |

| 109 | [C₆H₅S]⁺ | Phenylthio cation | ·C₆H₄I |

| 127 | [I]⁺ | Iodine cation | ·C₁₂H₉S |

| 77 | [C₆H₅]⁺ | Phenyl cation | ·SC₆H₄I |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS confirm the chemical formula and connectivity, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and dihedral angles. Although a specific crystal structure for this compound is not publicly available, its solid-state parameters can be reliably predicted based on analyses of numerous substituted diphenyl sulfide structures. researchgate.net

The diphenyl sulfide core is characteristically non-planar. The two phenyl rings are twisted with respect to each other around the C–S bonds to minimize steric hindrance. The C–S–C bond angle is typically larger than the ideal sp² angle of 109.5°, often falling in the range of 103-105°. The molecule adopts a "twist" conformation, defined by the two C-S-C-C dihedral angles, which describe the rotation of each phenyl ring relative to the C-S-C plane.

Predicted Solid-State Structural Parameters for this compound Data based on typical values for substituted diphenyl sulfides. researchgate.net

| Parameter | Description | Expected Value |

| C–S Bond Length | Distance between aromatic carbon and sulfur | ~1.77 Å |

| C–I Bond Length | Distance between aromatic carbon and iodine | ~2.10 Å |

| C–S–C Bond Angle | Angle formed by the two phenyl rings and sulfur | ~104.0° |

| C-S-C-C Dihedral Angles | Torsion angles defining the twist of the phenyl rings | 30-60° and 120-150° |

Based on a comprehensive search for scientific data, it is not possible to generate the requested article on "this compound." The specific, detailed, and experimentally-derived information required to populate the requested sections is not available in the public scientific literature accessible through the search.

Specifically, the following critical information could not be located for the exact compound "this compound)":

Crystallographic Data: No crystal structure data has been published. This information is essential for determining the precise bond lengths, bond angles, and dihedral angles as requested in section 6.3.1.

Intermolecular Interactions and Crystal Packing: Without crystallographic data, a factual and accurate description of the intermolecular interactions and the crystal packing arrangement, as required for section 6.3.2, cannot be provided.

Infrared (IR) and Raman Spectroscopy: No experimental or detailed theoretical vibrational analysis was found. This prevents the identification of specific vibrational frequencies and the comprehensive functional group analysis requested in section 6.4.

Generating the article without this foundational data would lead to speculation and scientific inaccuracy, directly contradicting the core requirements of the request. The user's strict instructions to focus solely on "this compound" and adhere to the specified outline cannot be met with the currently available scientific information.

Emerging Applications and Future Research Directions for 2 Iodophenyl Phenyl Sulfane

Role in the Synthesis of Advanced Organic Materials

(2-Iodophenyl)(phenyl)sulfane serves as a key precursor in the synthesis of advanced organic materials, particularly those containing the thianthrene (B1682798) moiety. Thianthrene-based polymers are of significant interest due to their unique electronic and optical properties, making them suitable for applications in high refractive index materials and organic electronics.

The synthesis of thianthrene-containing poly(phenylene sulfide)s often involves the reaction of a difluoro-thianthrene monomer with a dithiol. While not a direct monomer, this compound can be envisioned as a crucial starting material for creating functionalized thianthrene derivatives that can then be polymerized. The presence of the iodine atom allows for various cross-coupling reactions to introduce other functional groups or to facilitate polymerization through mechanisms like Ullmann coupling.

Furthermore, the thioether linkage in this compound provides flexibility to the resulting polymer chains, which can influence their solubility and processability. Research in this area is focused on tailoring the structure of the thianthrene unit and the polymer backbone to fine-tune the material's properties for specific applications. The development of thianthrene-based poly(benzoxazole)s, for instance, highlights the quest for high-performance polymers with enhanced solubility and thermal stability. dtic.mil

Table 1: Examples of Thianthrene-Based Polymers and their Potential Applications

| Polymer Type | Precursor Moiety | Potential Applications |

| Poly(phenylene sulfide)s | Thianthrene | High refractive index lenses, optical films |

| Poly(benzoxazole)s | Thianthrene | High-performance plastics, aerospace components |

| Porous Organic Polymers | Thianthrene | Gas storage, catalysis, sensing |

Precursor in the Development of New Synthetic Reagents and Building Blocks

The dual functionality of this compound, possessing both an aryl iodide and a thioether, makes it a valuable precursor for the development of new synthetic reagents and building blocks.

The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. nih.govnanochemres.orgresearchgate.netlucp.netrsc.org This allows for the straightforward introduction of various aryl, alkyl, and alkynyl groups at the 2-position of the phenyl ring. Such modifications can be used to construct complex molecular architectures and to synthesize targeted molecules with specific electronic or steric properties.

Moreover, the thioether group can be used to direct ortho-lithiation or to coordinate with transition metals, influencing the regioselectivity of subsequent functionalization reactions. The sulfur atom can also be oxidized to a sulfoxide (B87167) or a sulfone, further expanding the range of accessible derivatives and their reactivity.

A significant area of interest is the use of this compound derivatives in the synthesis of novel phosphine (B1218219) ligands. sigmaaldrich.comresearchgate.netsigmaaldrich.com By replacing the iodine with a phosphine group through reactions like those involving KPPh2, new bidentate or tridentate ligands can be created where the thioether sulfur can act as a soft donor atom, potentially modulating the catalytic activity of transition metal complexes.

Table 2: Key Reactions Utilizing the this compound Scaffold

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Biaryl derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Aryl-alkyne derivatives |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Diaryl amine derivatives |

| Phosphine Synthesis | KPPh2 or other phosphine sources | Aryl phosphine ligands |

Potential in Environmental Remediation Technologies

While direct applications of this compound in environmental remediation are not yet extensively documented, its chemical properties suggest several promising avenues for future research. The presence of a soft sulfur donor atom in the thioether linkage points towards its potential use in the sensing and sequestration of heavy metal ions. mdpi.comtandfonline.comresearchgate.net

Organic molecules containing sulfur are known to exhibit a strong affinity for soft heavy metals such as mercury(II), lead(II), and cadmium(II). tandfonline.com The phenylsulfane moiety could act as a recognition site in a chemosensor, where binding to a metal ion would induce a detectable change in the molecule's fluorescence or color. Furthermore, immobilization of this compound or its derivatives onto solid supports could lead to the development of new adsorbent materials for the removal of heavy metals from contaminated water. researchgate.net

The aryl iodide group also opens up possibilities for environmental applications. Aryl halides can undergo photochemical degradation, and research into the metal-free, photo-induced sulfidation of aryl iodides suggests that such compounds could potentially be involved in light-driven remediation processes. nih.govnih.govsemanticscholar.org Additionally, the broader field of using reduced sulfur species for the transformation and detoxification of contaminants highlights the potential for sulfur-containing organic molecules in environmental cleanup. researchgate.net

Exploration of Novel Catalytic Systems Utilizing this compound Scaffolds

The scaffold of this compound is a promising platform for the design of novel catalytic systems. The thioether functionality can act as a ligand for transition metals, and palladium complexes with thioether-containing ligands have shown catalytic activity in various cross-coupling reactions. nih.govresearchgate.netresearchgate.netacs.orgacs.org

By modifying the this compound backbone, for instance, through the introduction of other coordinating groups via the aryl iodide position, new multidentate ligands can be synthesized. These ligands could stabilize catalytically active metal centers and influence the efficiency and selectivity of chemical transformations. The hemilabile nature of the thioether bond—its ability to coordinate and de-coordinate from a metal center—can be particularly advantageous in catalysis by opening up coordination sites at key moments in the catalytic cycle.

Furthermore, the synthesis of functionalized thianthrenes from precursors like this compound could lead to new redox-active catalysts or organocatalysts. The rigid, folded structure of the thianthrene core can create a well-defined chiral environment, making it an attractive scaffold for asymmetric catalysis. While this area is still in its early stages of exploration, the versatility of the this compound molecule provides a solid foundation for the future development of innovative catalytic systems. mit.eduscilit.com

Q & A

What are the common synthetic routes for preparing (2-Iodophenyl)(phenyl)sulfane, and what reaction conditions are critical for achieving high yields?

Basic Research Focus

The synthesis of this compound typically involves coupling reactions between iodophenyl precursors and thiols or disulfides. For example, analogous sulfane compounds (e.g., (4-methoxyphenyl)(phenyl)sulfane) are synthesized using 1-iodoarenes, potassium tert-butoxide (KOtBu), and diphenyl disulfide in dimethyl sulfoxide (DMSO) under flash chromatography purification . Key conditions include:

- Reagent selection : Halogenated aryl iodides as starting materials.

- Base optimization : KOtBu enhances nucleophilic substitution efficiency.

- Solvent effects : Polar aprotic solvents like DMSO stabilize intermediates.

Critical factors affecting yield include reaction time, temperature (often room temperature to 80°C), and stoichiometric ratios of disulfides to iodides.

How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be employed to confirm the structure of this compound?

Basic Research Focus

Structural confirmation relies on 1H/13C NMR and high-resolution MS :

- 1H NMR : Aromatic protons adjacent to iodine (e.g., para-substituted protons) show deshielding effects (~7.5–8.5 ppm). The phenylsulfane group introduces splitting patterns due to coupling with sulfur-bound protons .

- 13C NMR : The iodine-substituted carbon appears at ~90–100 ppm, while sulfane-linked carbons resonate at ~120–140 ppm .

- MS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (C12H9IS: ~316.02 g/mol). Isotopic patterns from iodine (e.g., 127I) aid in identification .

What strategies can optimize reaction conditions to mitigate competing side reactions during the synthesis of halogenated phenyl sulfanes like this compound?

Advanced Research Focus

Competing side reactions (e.g., over-oxidation or disulfide scrambling) can be minimized via:

- Temperature control : Lower temperatures (0–25°C) reduce radical formation in DMSO-based systems .

- Protecting groups : Temporary protection of iodine (e.g., using trimethylsilyl groups) prevents unintended electrophilic substitution .

- Catalyst screening : Transition-metal-free conditions (e.g., KOtBu/DMSO) avoid metal-mediated side pathways .

Advanced monitoring techniques (e.g., in situ IR or LC-MS) help track intermediates and adjust conditions dynamically .

How do computational methods like density functional theory (DFT) elucidate the electronic effects of iodine and sulfane groups in this compound?

Advanced Research Focus

DFT/B3LYP calculations provide insights into:

- Electron distribution : The iodine atom exerts a strong electron-withdrawing effect, polarizing the phenyl ring and enhancing sulfane group reactivity .

- Reactivity hotspots : Fukui indices identify nucleophilic/electrophilic sites, guiding substitution reactions (e.g., para to iodine).

- Non-covalent interactions : Sulfur’s lone pairs participate in hydrogen bonding or π-stacking, influencing biological interactions .

What challenges arise in managing the reactivity of the iodine substituent during functionalization of this compound, and how can they be addressed?

Advanced Research Focus

Iodine’s high polarizability and leaving-group propensity complicate functionalization:

- Undesired elimination : Use bulky bases (e.g., KOtBu) to suppress β-elimination during cross-coupling .

- Oxidative degradation : Inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) prevent iodine loss under light/heat .

- Selective substitution : Directed ortho-metalation (DoM) with lithium amides enables site-specific modifications .

How should researchers address discrepancies in reported synthesis yields (e.g., 63% vs. 86%) for structurally related sulfane compounds?

Advanced Research Focus

Yield variations often stem from:

- Purity of starting materials : Trace moisture or oxygen degrades iodides; rigorous drying (e.g., molecular sieves) improves consistency .

- Workup protocols : Flash chromatography vs. recrystallization impacts recovery rates.

- Analytical calibration : Internal standards (e.g., deuterated analogs) in NMR quantify yields more accurately .

Statistical tools (e.g., Design of Experiments, DoE) can systematically identify critical variables and optimize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.